molecular formula C22H20F3N5OS B11383672 3'-phenyl-N-[2-(trifluoromethyl)phenyl]spiro[cyclopentane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide

3'-phenyl-N-[2-(trifluoromethyl)phenyl]spiro[cyclopentane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide

Cat. No.: B11383672
M. Wt: 459.5 g/mol
InChI Key: ZVYAUOAZAJTHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-phenyl-N-[2-(trifluoromethyl)phenyl]spiro[cyclopentane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its incorporation of a triazolo-thiadiazine core, which is known for its diverse pharmacological activities. The presence of trifluoromethyl and phenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-phenyl-N-[2-(trifluoromethyl)phenyl]spiro[cyclopentane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolo-Thiadiazine Core: This step involves the cyclization of hydrazine derivatives with thiadiazole precursors under acidic conditions.

    Spirocyclization: The triazolo-thiadiazine intermediate is then subjected to spirocyclization with cyclopentanone derivatives.

    Introduction of Phenyl and Trifluoromethyl Groups:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclopentane moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the triazolo-thiadiazine core, often using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions are feasible, especially on the phenyl rings. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and reduced triazolo-thiadiazine derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3’-phenyl-N-[2-(trifluoromethyl)phenyl]spiro[cyclopentane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-phenyl-N-[2-(trifluoromethyl)phenyl]spiro[cyclopentane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide is unique due to its spirocyclic structure, which imparts distinct three-dimensional properties, enhancing its interaction with biological targets. The combination of phenyl and trifluoromethyl groups further distinguishes it from other compounds, providing a balance of hydrophobicity and electronic effects that enhance its pharmacological activity .

Properties

Molecular Formula

C22H20F3N5OS

Molecular Weight

459.5 g/mol

IUPAC Name

3-phenyl-N-[2-(trifluoromethyl)phenyl]spiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclopentane]-7-carboxamide

InChI

InChI=1S/C22H20F3N5OS/c23-22(24,25)15-10-4-5-11-16(15)26-19(31)17-21(12-6-7-13-21)29-30-18(27-28-20(30)32-17)14-8-2-1-3-9-14/h1-5,8-11,17,29H,6-7,12-13H2,(H,26,31)

InChI Key

ZVYAUOAZAJTHLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.